
1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid is a compound that features a cyclohexane ring bonded to a 5-methylisoxazole moiety through a carboxamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid typically involves the formation of the isoxazole ring followed by its attachment to the cyclohexane ring. One common method for synthesizing the isoxazole ring is through a 1,3-dipolar cycloaddition reaction, where a 1,3-dipole reacts with a dipolarophile . The cyclohexane ring can be introduced through a subsequent amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The exact methods can vary depending on the scale and desired properties of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones, allowing for the creation of derivatives with varied properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions can vary, but they often involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of various biological molecules.
Medicine: The compound’s potential therapeutic properties make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: Its unique chemical properties can be leveraged in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism by which 1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of specific biochemical processes, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylisoxazole-3-carboxylic acid: A related compound with similar structural features but lacking the cyclohexane ring.
5-Phenylisoxazole-3-carboxylic acid: Another derivative with a phenyl group instead of a methyl group, offering different chemical properties.
Methyl 5-methyl-1,2-oxazole-3-carboxylate:
Uniqueness
1-(5-Methylisoxazole-3-carboxamido)cyclohexanecarboxylic acid is unique due to its combination of the cyclohexane ring and the isoxazole moiety, which imparts distinct chemical and physical properties. This makes it a versatile compound for various applications, particularly in fields requiring specific structural features and reactivity .
Propriétés
Formule moléculaire |
C12H16N2O4 |
|---|---|
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
1-[(5-methyl-1,2-oxazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4/c1-8-7-9(14-18-8)10(15)13-12(11(16)17)5-3-2-4-6-12/h7H,2-6H2,1H3,(H,13,15)(H,16,17) |
Clé InChI |
VSZPUADQSSXMGV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)C(=O)NC2(CCCCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





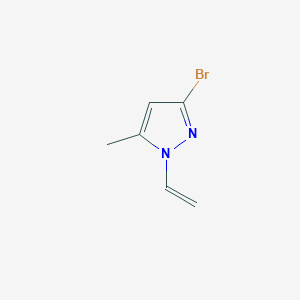

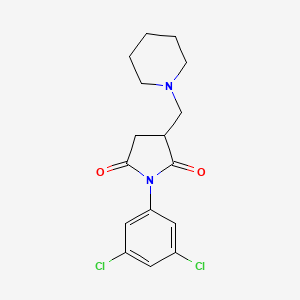
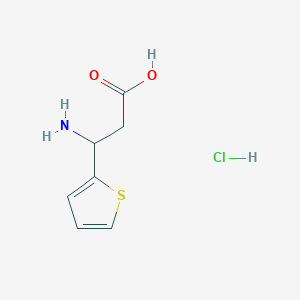
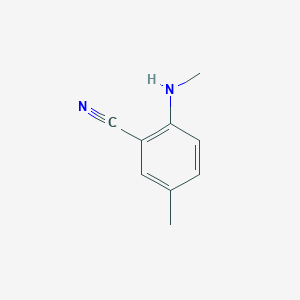
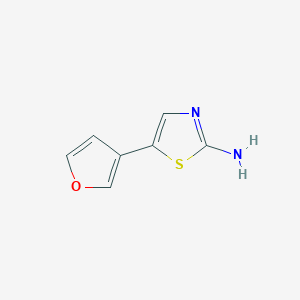

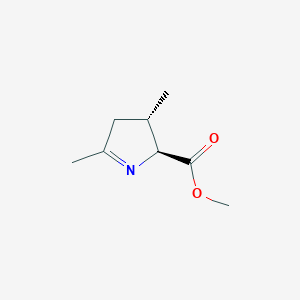
![(S)-2-(1-Methylpyrrolidin-3-yl)benzo[d]oxazole](/img/structure/B12870861.png)
![2-(Aminomethyl)-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12870870.png)

